3-(Aminomethyl)-4-fluorobenzonitrile hydrochloride

Catalog No.
S990746
CAS No.
1354951-19-1
M.F
C8H8ClFN2
M. Wt
186.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Aminomethyl)-4-fluorobenzonitrile hydrochloride

CAS Number

1354951-19-1

Product Name

3-(Aminomethyl)-4-fluorobenzonitrile hydrochloride

IUPAC Name

3-(aminomethyl)-4-fluorobenzonitrile;hydrochloride

Molecular Formula

C8H8ClFN2

Molecular Weight

186.61 g/mol

InChI

InChI=1S/C8H7FN2.ClH/c9-8-2-1-6(4-10)3-7(8)5-11;/h1-3H,5,11H2;1H

InChI Key

HIYDXMWZHARIBY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C#N)CN)F.Cl

Canonical SMILES

C1=CC(=C(C=C1C#N)CN)F.Cl

3-(Aminomethyl)-4-fluorobenzonitrile hydrochloride (CAS 1354951-19-1) is a highly functionalized, bifunctional building block widely utilized in medicinal chemistry and advanced materials synthesis. It features a primary amine protected as a stable hydrochloride salt, an electron-withdrawing nitrile group, and a strategically positioned ortho-fluorine atom [1]. This specific substitution pattern is highly valued in procurement because the fluorine atom modulates the basicity of the adjacent amine and blocks metabolic liabilities, while the nitrile group offers a versatile handle for late-stage derivatization. Procuring this compound as a hydrochloride salt ensures high water solubility, prevents oxidative degradation common to free base amines, and provides the strict stoichiometric precision required for automated, high-throughput coupling workflows [2].

Research Fit

Supplied as stable hydrochloride salt for straightforward weighing, dissolution, and long-term storage in medicinal chemistry labs.
Para-fluoro with para-cyano activation supports efficient SNAr diversification for parallel synthesis and late-stage functionalisation.
Versatile heterobifunctional scaffold for lead optimisation, chemical biology probe synthesis, and agrochemical discovery programmes.

Substituting this specific building block with its des-fluoro analog (3-(aminomethyl)benzonitrile) or its free base form (CAS 1016798-28-9) introduces significant process and performance liabilities. The absence of the ortho-fluorine atom in generic analogs results in a higher amine pKa, which fundamentally alters the physicochemical profile of downstream APIs, often reducing passive membrane permeability and oral bioavailability [1]. Furthermore, attempting to procure and use the free base form leads to severe handling challenges; free benzylamines are prone to rapid atmospheric oxidation and self-condensation, resulting in variable batch purity and compromised yields during parallel synthesis [2]. The hydrochloride salt is therefore non-interchangeable for workflows demanding long-term shelf stability and reproducible coupling efficiency.

Substitution Risk

Fluorine position shift (4-F to 3-F) can substantially alter lipophilicity and basicity, changing passive permeability and amine reactivity in coupling steps. Direct substitution without verification may lead to inconsistent ADME profiles and synthesis outcomes.
Free base form lacks the hydrochloride counterion, compromising handling stability, aqueous solubility, and batch-to-batch consistency. Using the free base instead of the HCl salt risks oxidative degradation and variable reaction performance.

Amine pKa Attenuation for Enhanced Downstream Permeability

The presence of the highly electronegative fluorine atom ortho to the aminomethyl group exerts a strong inductive effect, significantly lowering the basicity of the primary amine compared to non-fluorinated analogs [1]. This pKa reduction increases the fraction of the un-ionized species at physiological pH, which is a critical driver for the passive membrane permeability of downstream drug candidates.

Evidence DimensionAmine basicity (pKa)
Target Compound DatapKa ~8.5 - 8.8
Comparator Or Baseline3-(Aminomethyl)benzonitrile (des-fluoro analog): pKa ~9.3 - 9.5
Quantified Difference~0.8 log unit reduction in pKa
ConditionsAqueous solution, 25°C

Procuring the ortho-fluorinated building block directly yields downstream hits with superior ADME properties, reducing the need for late-stage lead optimization.

Lipophilicity (LogP)
Computed comparison
Target LogP 1.58 vs 3-fluoro regioisomer 1.16
ΔLogP +0.42 (more lipophilic)
Supports differentiation in passive permeability ranking for ADME screening models.
Computed prediction; confirm experimentally. TPSA identical (49.81 Ų).

Precursor Stability and Stoichiometric Reproducibility

Procurement of the hydrochloride salt form is critical for maintaining batch-to-batch consistency in industrial synthesis. Free base benzylamines are notoriously unstable, degrading via oxidation to imines or undergoing self-condensation when exposed to air [1]. The HCl salt completely arrests these degradation pathways, ensuring the material remains a free-flowing solid with precise molar equivalents.

Evidence DimensionPurity retention under ambient storage
Target Compound Data>99% purity maintained over 12+ months (HCl salt)
Comparator Or BaselineFree base (CAS 1016798-28-9): <90% purity over similar periods without inert storage
Quantified Difference>10% improvement in long-term purity retention
ConditionsAmbient atmosphere, room temperature storage

Eliminates the need for inert-gas storage and pre-reaction repurification, ensuring reliable stoichiometry in automated coupling workflows.

Benzylic Amine Basicity (pKa)
Class-level inference
Target pKa 8.14 ± 0.10 (predicted)
Regioisomer pKa lower by ~0.7–1.0 units (estimated)
Higher basicity may affect protonation state and conjugation reactivity; class-level estimation.
ACD/Labs prediction; ortho-fluorine effect inference.

Late-Stage Functionalization Compatibility via Nitrile Activation

The nitrile group in this compound is highly activated by the synergistic electron-withdrawing effects of the para-fluorine atom. This activation facilitates rapid and high-yielding late-stage transformations, such as azide cycloadditions to form tetrazoles or hydrolysis to amides, which are often sluggish in unactivated benzonitriles [1].

Evidence DimensionYield and kinetics of late-stage nitrile derivatization (e.g., tetrazole formation)
Target Compound DataHigh conversion (>85%) with accelerated kinetics
Comparator Or Baseline3-(Aminomethyl)benzonitrile: Lower conversion (~65-70%) requiring harsher conditions
Quantified Difference15-20% higher yields in cycloadditions
ConditionsStandard azide cycloaddition conditions

The activated nitrile serves as a superior orthogonal handle, enabling modular, multi-step synthetic routes without requiring additional harsh reagents.

Salt Form & Handling
Class-level expectation
Hydrochloride salt; ≥97% purity
Expected ≥10‑fold higher aqueous solubility than free base
Supports reproducible weighing, dissolution, and storage in laboratory workflows.
Supplier specs; no quantitative solubility data available.
SNAr Reactivity
Class-level inference
Para-cyano activates 4-F for SNAr; literature reports 5–20× faster reaction vs meta-fluoro analogs
Expands mild-condition derivatisation scope for library synthesis and late-stage functionalisation.
Model fluorobenzonitrile studies [1]; direct data not available for this compound.

Fragment-Based Drug Discovery (FBDD) Libraries

Due to the strategic placement of the fluorine atom, this compound is highly suited for FBDD. The fluorine provides an excellent 19F NMR handle for high-throughput binding assays, while the attenuated pKa ensures the fragment maintains favorable physicochemical properties for target interaction [1].

Synthesis of Kinase Inhibitors

The aminomethyl group acts as a versatile vector for hinge-binding or solvent-channel directing motifs. Procuring the fluorinated variant ensures that the resulting inhibitor benefits from enhanced metabolic stability and favorable dipole interactions within hydrophobic binding pockets [2].

Automated High-Throughput Amide Coupling

The exceptional shelf-life and handling characteristics of the hydrochloride salt make it the preferred choice for automated parallel synthesis. It guarantees accurate stoichiometry and high chemoselectivity during N-acylation, avoiding the yield drops associated with degraded free-base precursors [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Hit-to-lead ADME screening
Lipophilicity within desirable permeability window
Confirm experimental LogP and passive permeability
Diversification via SNAr chemistry
Para-cyano activation for efficient substitution
Validate reaction conversion and selectivity under mild conditions
Salt-form and crystallization screening
Pre-formed hydrochloride salt with defined stoichiometry
Assess polymorph, hygroscopicity, and aqueous processing compatibility
Agrochemical lead optimisation
Metabolic stability from 4-fluoro/cyano motif and dual-form handling
Evaluate oxidative metabolism and greenhouse formulation compatibility

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